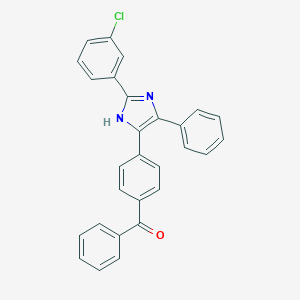
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a phenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 4-aminobenzophenone to form an intermediate, which is then reacted with 3-chlorobenzaldehyde and ammonium acetate under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives or aniline derivatives.
Substitution: Formation of phenol derivatives or aniline derivatives.
Applications De Recherche Scientifique
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-METHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-ETHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-PYRAZOLE
Uniqueness
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is unique due to its specific combination of functional groups and its imidazole core This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C28H19ClN2O |
|---|---|
Poids moléculaire |
434.9g/mol |
Nom IUPAC |
[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H19ClN2O/c29-24-13-7-12-23(18-24)28-30-25(19-8-3-1-4-9-19)26(31-28)20-14-16-22(17-15-20)27(32)21-10-5-2-6-11-21/h1-18H,(H,30,31) |
Clé InChI |
IKINAGLZRQZTJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















